molecular formula C10H11NO2 B11112828 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone CAS No. 19433-17-1

1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone

Cat. No.: B11112828
CAS No.: 19433-17-1
M. Wt: 177.20 g/mol
InChI Key: TVBBAKXSFWTTLO-FLIBITNWSA-N
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Description

1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone is an organic compound with the molecular formula C10H11NO2 It is a derivative of oxime, characterized by the presence of a phenylethylidene group attached to an aminooxy functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone typically involves the reaction of 1-phenylethanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The phenylethylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines.

Scientific Research Applications

1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(Z)-(1-Phenylethylidene)amino]oxy}ethyl diethylcarbamodithioate
  • 1-{4-[(2-hydroxy-benzylidene)amino]phenyl}ethanone oxime
  • 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine

Uniqueness

1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone is unique due to its specific structural features, such as the phenylethylidene group and the aminooxy functional group. These features confer distinct reactivity and biological activity compared to similar compounds .

Properties

CAS No.

19433-17-1

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

[(Z)-1-phenylethylideneamino] acetate

InChI

InChI=1S/C10H11NO2/c1-8(11-13-9(2)12)10-6-4-3-5-7-10/h3-7H,1-2H3/b11-8-

InChI Key

TVBBAKXSFWTTLO-FLIBITNWSA-N

Isomeric SMILES

C/C(=N/OC(=O)C)/C1=CC=CC=C1

Canonical SMILES

CC(=NOC(=O)C)C1=CC=CC=C1

Origin of Product

United States

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